Malt extract’s history traces back over 4,000 years to ancient Mesopotamian brewing practices, where Sumerian texts document its use in fermented beverages. Early malt production involved rudimentary steeping and germination of barley on rock slabs or woven mats, followed by sun-drying or fire-heating. This process yielded a sweet, fermentable substrate but often introduced smoky flavors due to direct-fire drying [1] [3]. By 1772, the British Navy experimented with malt extract as a scurvy preventative during Captain James Cook’s voyages, though early versions suffered from burnt tastes due to prolonged boiling [8].
The 19th century transformed malt production through key innovations:
Table 1: Milestones in Malt Extract Industrialization
| Period | Innovation | Impact |
|---|---|---|
| Pre-1800s | Straw-based consumption (Sumer) | Earliest malted beverage production |
| 1818 | Indirect kilning | Eliminated smoky flavors; enabled pale lagers |
| 1873 | Aerated malting boxes | Automated germination; increased scale |
| 1920s | Prohibition-era extracts | Hop-flavored syrups marketed as baking ingredients for covert brewing [8] |
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